molecular formula C7H9N3O2 B2547662 [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1239787-14-4

[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B2547662
CAS No.: 1239787-14-4
M. Wt: 167.168
InChI Key: YELNPQYGIHILQQ-UHFFFAOYSA-N
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Description

Structural Characterization of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile , reflecting its core oxadiazole ring, substituents, and functional groups. Its molecular formula is C₇H₉N₃O₂ , with a molecular weight of 167.17 g/mol . The structure comprises:

  • Oxadiazole ring : A five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and three carbon atoms.
  • Substituents :
    • 3-(2-methoxyethyl) group : A methoxyethyl chain (–CH₂CH₂OCH₃) attached to the third carbon of the oxadiazole ring.
    • Acetonitrile group : A nitrile substituent (–C≡N) at the fifth carbon of the ring.
Table 1: Molecular Formula and Functional Group Breakdown
Component Formula Role in Structure
Oxadiazole core C₂N₂O Central heterocyclic ring
Methoxyethyl C₃H₇O Electron-donating substituent
Acetonitrile C₂H₂N Polar functional group

Atomic Connectivity and Bonding Patterns

The compound’s connectivity is defined by its oxadiazole scaffold and substituents:

  • Oxadiazole Ring :

    • Nitrogen atoms : Positioned at positions 1 and 2, forming alternating single and double bonds with adjacent carbons.
    • Oxygen atom : Occupies position 4, participating in a double bond with carbon-3.
    • Carbon-5 : Bonded to the acetonitrile group via a single bond.
  • Substituents :

    • 3-(2-Methoxyethyl) : A methoxy group (–OCH₃) is connected to an ethylene chain (–CH₂CH₂–), which links to the oxadiazole ring at carbon-3.
    • Acetonitrile : A cyano group (–C≡N) is directly attached to carbon-5 of the ring.
Key Bonding Features:
  • Aromaticity : The oxadiazole ring exhibits partial aromaticity due to conjugation between the double bonds (C=N and C=O).
  • Electron Distribution : The methoxyethyl group donates electron density to the ring via resonance, while the acetonitrile group withdraws electrons through inductive effects.

Conformational Analysis via 3D Structure Modeling

The 3D structure of [3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile reveals critical spatial arrangements:

  • Planar Oxadiazole Ring :

    • The ring adopts a flat geometry due to conjugation between the nitrogen and oxygen atoms, minimizing steric strain.
    • Bond Angles :
      • N1–C2–N2 : ~120° (typical for conjugated systems).
      • C2–O4–C5 : ~120° (reflecting sp² hybridization).
  • Substituent Orientation :

    • Methoxyethyl Group : The ethylene chain adopts a staggered conformation to avoid steric clashes with the acetonitrile group.
    • Acetonitrile Group : Positioned perpendicular to the oxadiazole plane, minimizing intramolecular interactions.
Table 2: Estimated Bond Lengths in the Oxadiazole Ring
Bond Length (Å) Hybridization
N1–C2 1.30–1.35 sp²
C2–N2 1.30–1.35 sp²
N2–C3 1.35–1.40 sp²
C3–O4 1.40–1.45 sp²
O4–C5 1.35–1.40 sp²

Comparative Analysis with Related Oxadiazole Derivatives

The structural and electronic properties of [3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile differ from other oxadiazole derivatives, as shown below:

Table 3: Comparative Analysis of Oxadiazole Derivatives
Compound Substituents Key Properties
Target Compound 2-Methoxyethyl, acetonitrile Moderate polarity, electron-rich ring
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile Trifluoromethyl, acetonitrile High electron-withdrawing capacity, increased reactivity
(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile Methyl, acetonitrile Simple substituents, lower molecular weight
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole Phenyl, trifluoromethyl Aromatic π-system, enhanced lipophilicity

Key Differences :

  • Electronic Effects : The methoxyethyl group in the target compound enhances electron density at carbon-3, unlike the electron-withdrawing trifluoromethyl group in .
  • Solubility : The methoxyethyl group likely improves solubility in polar solvents compared to nonpolar derivatives like .
  • Reactivity : The acetonitrile group in all derivatives facilitates nucleophilic substitution reactions, but steric and electronic effects vary with substituents.

Properties

IUPAC Name

2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-11-5-3-6-9-7(2-4-8)12-10-6/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELNPQYGIHILQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nitriles with hydrazides in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The acetonitrile moiety undergoes nucleophilic additions and substitutions under basic or acidic conditions:

  • Hydrolysis : Forms the corresponding amide or carboxylic acid derivatives under controlled acidic/basic hydrolysis. For example, reaction with H₂O₂ in NaOH yields [3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]acetamide .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, producing 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine .

Table 1: Representative Nitrile Reactions

Reaction TypeConditionsProductYieldSource
HydrolysisH₂O₂, NaOH, 80°C, 4 h[Oxadiazolyl]acetamide72%
ReductionH₂ (1 atm), Pd/C, EtOH[Oxadiazolyl]ethanamine68%

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole core participates in electrophilic aromatic substitution and ring-opening reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the N2 position. For example, treatment with acetyl chloride forms 5-(cyanomethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole acetate .

  • Ring-Opening : Under strong acidic conditions (HCl, 100°C), the oxadiazole ring cleaves to generate amidoxime intermediates .

Key Mechanistic Insight :
The oxadiazole’s electron-deficient ring facilitates nucleophilic attack at C5, while the methoxyethyl group enhances solubility in polar aprotic solvents like DMF or DMSO .

Radical-Mediated Transformations

The nitrile group participates in cyanomethylation reactions via radical intermediates:

  • Photocatalytic Coupling : Under UV light with Ru(bpy)₃²⁺, the compound generates - CH₂CN radicals, enabling C–H functionalization of arenes .

  • Electrochemical Reactions : Anodic oxidation in acetonitrile yields tetrasubstituted olefins through radical-polar crossover mechanisms .

Table 2: Radical Reaction Parameters

SubstrateConditionsProductEfficiencySource
TolueneDTBP, FeCl₂, 120°C, 12 hortho-Cyanomethyl toluene85%
StyreneCuCl, K₂CO₃, DMF, 80°Cβ,γ-Unsaturated nitrile88%

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solvent Effects : Optimal yields achieved in DMF or 1,4-dioxane due to improved oxadiazole solubility .

Experimental protocols emphasize inert atmospheres (N₂/Ar) to prevent nitrile oxidation . For large-scale syntheses, flow chemistry systems reduce exothermic risks during nitrile transformations .

This synthesis of reaction data provides a foundation for deploying [3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile in targeted organic syntheses, with ongoing research needed to explore its catalytic asymmetric applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential anticancer properties . Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile have demonstrated efficacy in inhibiting tumor cell growth through mechanisms that may involve apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of oxadiazole derivatives on human tumor cells. The results indicated that certain oxadiazole compounds led to a reduction in cell viability, with mean GI50 values suggesting strong antitumor activity .

CompoundCell Line TestedMean GI50 (μM)Mechanism of Action
Compound ALN229 (Glioblastoma)15.72Apoptosis induction
Compound BA549 (Lung Cancer)12.34Cell cycle arrest

Agricultural Science

Oxadiazole derivatives have also been explored for their agricultural applications , particularly as pesticides and herbicides. The structural features of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile contribute to its potential effectiveness against various pests and diseases affecting crops.

Case Study: Pesticidal Activity

Research has indicated that oxadiazole compounds can act as effective fungicides against plant pathogens. In vitro studies demonstrated that these compounds inhibited fungal growth significantly, suggesting their utility in crop protection .

PathogenInhibition Percentage (%)Concentration (ppm)
Fusarium spp.85%100
Botrytis cinerea78%150

Materials Science

In materials science, [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is being studied for its potential use in the synthesis of novel polymers and coatings due to its thermal stability and unique electronic properties. Oxadiazoles are known for their ability to enhance the performance characteristics of polymers.

Case Study: Polymer Synthesis

Research has shown that integrating oxadiazole moieties into polymer backbones can improve thermal stability and mechanical properties. These materials are being explored for applications in electronics and coatings .

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile, highlighting variations in substituents and their implications:

Compound Name Substituents Molecular Formula Key Features Reference(s)
Target Compound 3-(2-Methoxyethyl), 5-acetonitrile C₆H₇N₃O₂ Polar 2-methoxyethyl group enhances solubility; nitrile enables click chemistry.
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile 3-(3-Chlorophenyl), 5-acetonitrile C₁₀H₆ClN₃O Chlorophenyl group increases lipophilicity (logP = 2.8); aromatic stacking potential.
[3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile 3-(Chromenyl), 5-acetonitrile C₁₃H₈ClN₃O₂ Extended conjugation via chromene; potential fluorescence properties.
3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole Bis-oxadiazole with phenyl groups C₁₈H₁₄N₄O₂ Rigid, planar structure; high thermal stability.
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile 3-(Difluoromethoxyphenyl), 5-acetonitrile C₁₀H₆F₂N₃O₂ Fluorine atoms improve metabolic stability; enhanced bioavailability.

Physicochemical Properties

  • Polarity : The 2-methoxyethyl group in the target compound increases polarity compared to phenyl or chromenyl substituents, as evidenced by lower calculated logP values (estimated ~1.5 vs. 2.8 for chlorophenyl analogues) .
  • Thermal Stability : Bis-oxadiazoles (e.g., 3-phenyl-5-[2-(3-phenyl-oxadiazolyl)ethyl]-oxadiazole) exhibit higher melting points (>200°C) due to extended conjugation, whereas the target compound’s flexible 2-methoxyethyl chain may reduce thermal stability .

Biological Activity

[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS Number: 1239787-14-4) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.17 g/mol
  • Structural Features : The compound features a 1,2,4-oxadiazole ring substituted with a methoxyethyl group and an acetonitrile moiety, which may influence its biological interactions.

The biological activity of [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile can be attributed to its interaction with various biological targets:

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of ACC and PPARs
AntimicrobialPotential activity against Gram-positive bacteriaNot specifically studied for this compound
AnticancerInduction of apoptosis in cancer cell linesRelated compounds suggest similar effects

Case Studies

  • Study on ACC Inhibition :
    A study focused on the design and synthesis of oxadiazole derivatives indicated that compounds with similar structures to [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile showed promising inhibition of ACCs. The dual modulatory effect on ACC and PPARs was highlighted as a potential therapeutic strategy for managing metabolic disorders like obesity and type 2 diabetes .
  • Antimicrobial Screening :
    While direct studies on [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile are scarce, related oxadiazole compounds have been tested against various pathogens with notable success. This suggests that further investigation into this specific compound could yield valuable insights into its antimicrobial potential.
  • Anticancer Research :
    Research into the anticancer properties of oxadiazole derivatives has shown that they can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Although specific data for [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is not available yet, the structural similarity to known active compounds warrants further exploration in cancer models.

Q & A

Q. Notes

  • Avoid BenchChem/Santa Cruz Biotechnology due to reliability concerns.
  • Prioritize peer-reviewed syntheses (e.g., ) and crystallographic databases (e.g., Cambridge Structural Database).

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